2'-Chloro-4-fluorobiphenyl-3-amine
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Description
2’-Chloro-4-fluorobiphenyl-3-amine is a chemical compound with the empirical formula C12H9ClFN . It is a solid substance . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of amines like 2’-Chloro-4-fluorobiphenyl-3-amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of amines, including 2’-Chloro-4-fluorobiphenyl-3-amine, is determined by the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis
Amines, including 2’-Chloro-4-fluorobiphenyl-3-amine, can undergo various chemical reactions. For instance, they can react with acid chlorides . The reaction of amines with acid chlorides is one of the methods used to synthesize amides .Physical And Chemical Properties Analysis
The physical and chemical properties of amines like 2’-Chloro-4-fluorobiphenyl-3-amine can vary. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Safety And Hazards
properties
IUPAC Name |
5-(2-chlorophenyl)-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTABRSZHZJKWRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4-fluorobiphenyl-3-amine |
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